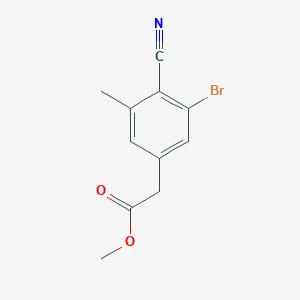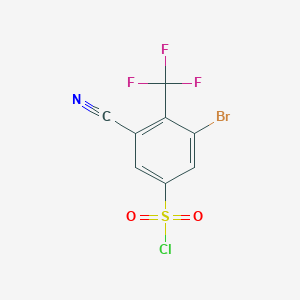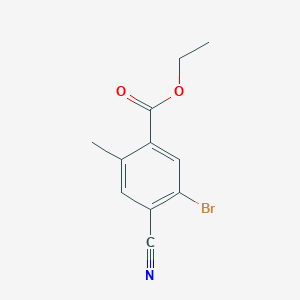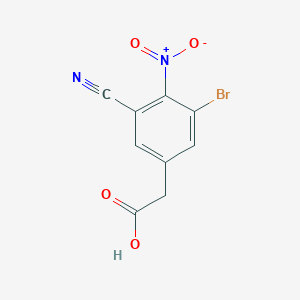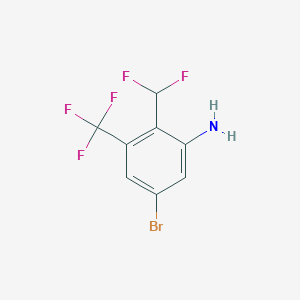
Methyl 6-bromo-3-cyano-2-nitrophenylacetate
Übersicht
Beschreibung
Methyl 6-bromo-3-cyano-2-nitrophenylacetate (MBCNPA) is a chemical compound that has been widely studied for its various applications in scientific research. It is a brominated nitrophenylacetate ester that has been used in a variety of synthetic reactions and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-3-cyano-2-nitrophenylacetate has been used in a variety of scientific research applications. It has been used to study the effects of nitration on the properties of other compounds, as well as to investigate the mechanism of action of nitro compounds. It has also been used to study the effects of bromination on other compounds and to investigate the mechanism of action of brominated compounds. In addition, Methyl 6-bromo-3-cyano-2-nitrophenylacetate has been used in the synthesis of other compounds, such as nitro-containing polymers and nitro-containing drugs.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-3-cyano-2-nitrophenylacetate is not well understood. However, it is believed that the nitro group of the molecule is responsible for its biological activity. It is thought that the nitro group can interact with other molecules in the body, such as proteins, and alter their structure and function. Additionally, the bromine atom of the molecule is thought to be responsible for its ability to interact with other molecules in the body, such as enzymes, and alter their activity.
Biochemical and Physiological Effects
Methyl 6-bromo-3-cyano-2-nitrophenylacetate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, Methyl 6-bromo-3-cyano-2-nitrophenylacetate has been found to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the immune system, as well as to have an effect on the production of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-bromo-3-cyano-2-nitrophenylacetate has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively non-toxic. Additionally, it is relatively stable and can be stored for long periods of time without losing its activity. On the other hand, one limitation is that it can be difficult to obtain in large quantities, and it is also relatively expensive.
Zukünftige Richtungen
Methyl 6-bromo-3-cyano-2-nitrophenylacetate has a number of potential future directions. One potential direction is to investigate its potential use in the treatment of diseases, such as cancer and inflammatory diseases. Additionally, it could be used to develop new drugs or to modify existing drugs to improve their efficacy. Additionally, it could be used to investigate the mechanism of action of other compounds and to develop new synthetic methods for the synthesis of other compounds. Finally, it could be used to investigate the effects of bromination and nitration on other compounds, as well as to investigate the mechanism of action of brominated and nitrated compounds.
Eigenschaften
IUPAC Name |
methyl 2-(6-bromo-3-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-8(11)3-2-6(5-12)10(7)13(15)16/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJGWVQLKNAGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1[N+](=O)[O-])C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3-cyano-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




